molecular formula C8H8BrClO3S B13537057 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

Katalognummer: B13537057
Molekulargewicht: 299.57 g/mol
InChI-Schlüssel: ADBIIGQVSAUBKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-bromophenol with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is utilized in several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Bromophenyl)ethane-1-sulfonyl chloride
  • 2-(2-Bromophenyl)ethene-1-sulfonyl chloride

Uniqueness

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes both a bromophenoxy group and a sulfonyl chloride group. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it valuable for specific applications in chemical synthesis and research .

Eigenschaften

Molekularformel

C8H8BrClO3S

Molekulargewicht

299.57 g/mol

IUPAC-Name

2-(2-bromophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO3S/c9-7-3-1-2-4-8(7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI-Schlüssel

ADBIIGQVSAUBKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.